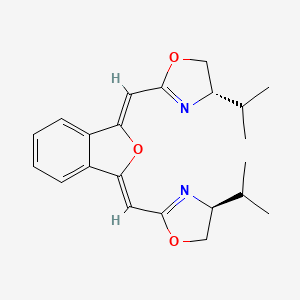
2-(Furan-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)propanenitrile is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features a furan ring substituted at the third position with a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of furan with acrylonitrile in the presence of a base, such as sodium hydride, under reflux conditions. Another method includes the use of palladium-catalyzed coupling reactions, where furan derivatives are reacted with nitrile-containing reagents.
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-(Furan-3-yl)propanamine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(Furan-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)propanenitrile involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
- 2-(Furan-2-yl)propanenitrile
- 3-(Furan-2-yl)propanenitrile
- 2-(Furan-3-yl)acetate
Comparison: 2-(Furan-3-yl)propanenitrile is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-(furan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H7NO/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,1H3 |
InChI Key |
HBBZQQORVKTTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


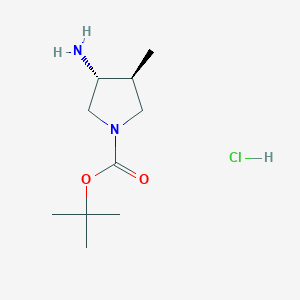

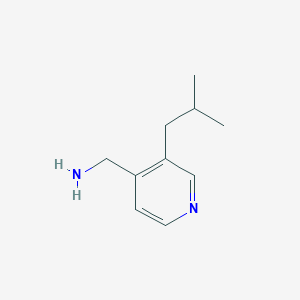
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
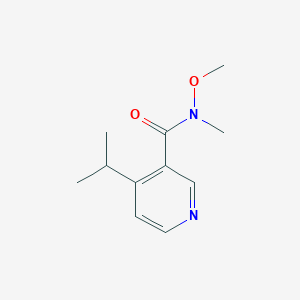
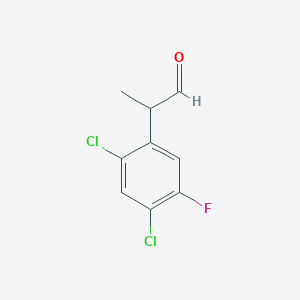

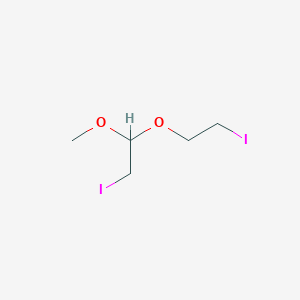
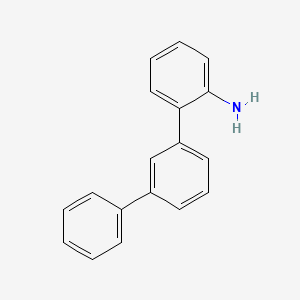


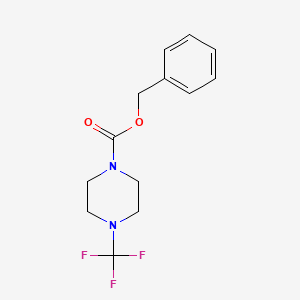
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
